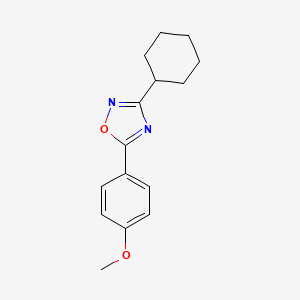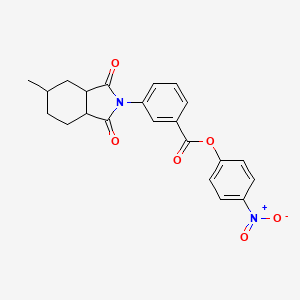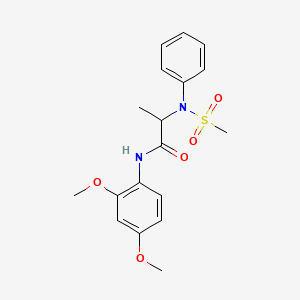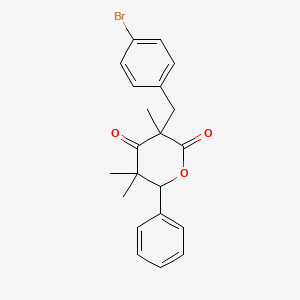![molecular formula C28H25NO B3980559 N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide
描述
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide, also known as DPA, is a chemical compound that belongs to the class of acetamides. It has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. DPA is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and acetone.
作用机制
The mechanism of action of N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide is not well established. However, it has been reported that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, this compound has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. In addition, this compound has been reported to have antimicrobial activity against various bacteria and fungi. However, the in vivo biochemical and physiological effects of this compound are not well established.
实验室实验的优点和局限性
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is easy to synthesize and has high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of this compound is not well established, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the research on N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide. One of the potential future directions is to study the in vivo biochemical and physiological effects of this compound. Another potential future direction is to study the mechanism of action of this compound in more detail. In addition, this compound can be used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. Therefore, another potential future direction is to study the application of this compound in material science. Finally, this compound has been reported to have antimicrobial activity against various bacteria and fungi. Therefore, another potential future direction is to study the application of this compound as an antimicrobial agent.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. This compound can be synthesized by the reaction of N-(4-methylphenyl) benzamide with benzyl bromide in the presence of potassium carbonate and DMF as a solvent. This compound has been extensively studied for its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including studying the in vivo biochemical and physiological effects, studying the mechanism of action, studying the application of this compound in material science, and studying the application of this compound as an antimicrobial agent.
科学研究应用
N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide has been extensively studied for its potential application in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to have anticancer activity against various cancer cell lines such as breast cancer, ovarian cancer, and lung cancer. This compound has also been reported to have antimicrobial activity against various bacteria and fungi. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.
属性
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO/c1-21-17-19-25(20-18-21)27(24-15-9-4-10-16-24)29-28(30)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20,26-27H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOVLXUXLSVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B3980488.png)
![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperidine](/img/structure/B3980492.png)


![(2S)-2-({[(4-methylphenyl)(methylsulfonyl)amino]acetyl}amino)-3-phenylpropanamide](/img/structure/B3980520.png)



![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)

![4-({ethyl[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-2,6-dimethylphenyl acetate](/img/structure/B3980581.png)